molecular formula C16H14O3 B8017550 2'-Hydroxy-4-methoxy-chalcone

2'-Hydroxy-4-methoxy-chalcone

Cat. No. B8017550
M. Wt: 254.28 g/mol
InChI Key: NXBNYUSXDBHELA-UHFFFAOYSA-N
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Patent
US07807712B2

Procedure details

2-Hydroxy acetophenone, 3 (6 mL, 50 mmol), 4-methoxy benzaldehyde, 4 (6 mL, 50 mmol) and 50% aqueous sodium hydroxide (50 mL) in methanol (100 mL) were reacted as in 7 to yield 9. Yield 11.7 g (92%); mp 81-83° C. (lit. 93-94);227 MS (FAB) 255 (M++1); IR (KBr) 3450, 1639; 1H NMR (200 MHz, CDCl3) δ 7.92 (dd, J=8.7 Hz, 1.4 Hz, 1H), 7.90 (d, J=15.4 Hz, 1H), 7.62 (d, J=8.7 Hz, 2H), 7.53 (d, J=15.5 Hz, 1H), 7.49 (t, J=7.4 Hz, 1H), 6.95 (d, J=8.6 Hz, 2H), 7.03-6.89 (m, 2H), 3.86 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.[OH-:21].[Na+].[K+].[Br-]>CO>[OH:21][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:3](=[O:4])[CH:2]=[CH:17][C:16]1[CH:19]=[CH:20][C:13]([O:12][CH3:11])=[CH:14][CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
3
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
4
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 9

Outcomes

Product
Name
Type
Smiles
OC1=C(C(C=CC2=CC=C(C=C2)OC)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07807712B2

Procedure details

2-Hydroxy acetophenone, 3 (6 mL, 50 mmol), 4-methoxy benzaldehyde, 4 (6 mL, 50 mmol) and 50% aqueous sodium hydroxide (50 mL) in methanol (100 mL) were reacted as in 7 to yield 9. Yield 11.7 g (92%); mp 81-83° C. (lit. 93-94);227 MS (FAB) 255 (M++1); IR (KBr) 3450, 1639; 1H NMR (200 MHz, CDCl3) δ 7.92 (dd, J=8.7 Hz, 1.4 Hz, 1H), 7.90 (d, J=15.4 Hz, 1H), 7.62 (d, J=8.7 Hz, 2H), 7.53 (d, J=15.5 Hz, 1H), 7.49 (t, J=7.4 Hz, 1H), 6.95 (d, J=8.6 Hz, 2H), 7.03-6.89 (m, 2H), 3.86 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.[OH-:21].[Na+].[K+].[Br-]>CO>[OH:21][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:3](=[O:4])[CH:2]=[CH:17][C:16]1[CH:19]=[CH:20][C:13]([O:12][CH3:11])=[CH:14][CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
3
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
4
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 9

Outcomes

Product
Name
Type
Smiles
OC1=C(C(C=CC2=CC=C(C=C2)OC)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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